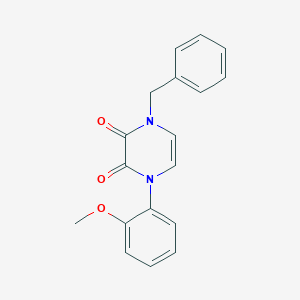

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, also known as BMPPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of pyrazine-2,3-diones, which have been extensively studied for their biological activities.

Applications De Recherche Scientifique

Green Chemistry in Heterocyclic Synthesis

L-Proline-catalysed Synthesis of Complex Heterocyclic Ortho-quinones : Utilizing an environmentally friendly "on water" protocol, L-proline catalyzes the synthesis of structurally complex heterocyclic ortho-quinones. This method emphasizes high atom economy, generating multiple bonds and rings in a single operation while offering advantages such as short reaction time, excellent yield, and easy work-up without the need for extraction and chromatographic purification steps (S. Rajesh et al., 2011).

Catalysis and Synthesis Techniques

Caffeine as a Homogeneous Catalyst : A novel one-pot, two-step synthesis method using caffeine as a catalyst demonstrates the rapid and green synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. This method is celebrated for its operational simplicity, short reaction times, and environmental friendliness, yielding products in excellent conditions (A. Abadi et al., 2016).

Novel Heterocyclic Compounds Synthesis

Synthesis of Fluorescent Benzo[a]pyrano[2,3-c]Phenazine : An efficient route to novel fluorescent benzo[a]pyrano[2,3-c]phenazine frameworks has been developed. This involves a one-pot, four-component reaction, showcasing the potential for creating materials with unique photophysical properties. The mild conditions, good yields, and short reaction time highlight the method's efficiency (P. Saluja et al., 2014).

Ionic Liquid Catalysis

Ionic Liquid Catalyzed Synthesis : Demonstrating an environmentally benign approach, the synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives is catalyzed by basic ionic liquids. This method offers a practical alternative to traditional syntheses, providing operational simplicity, high yields, and the reuse of catalysts, aligning with the principles of green chemistry (H. Shaterian et al., 2013).

Microwave-Assisted Synthesis

Microwave-Assisted Multicomponent Reactions : A microwave-assisted multicomponent reaction facilitates the synthesis of highly functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. This method avoids time-consuming syntheses and purifications, suggesting applications in combinatorial chemistry for creating biologically active compounds (Shu‐Liang Wang et al., 2011).

Propriétés

IUPAC Name |

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-15(16)20-12-11-19(17(21)18(20)22)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHAOFFSHICDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)

![1-(5-Methylthiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2735024.png)

![1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2735033.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2735037.png)

![2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![4-Tert-butyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2735044.png)

![4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2735045.png)